Technical Guide: Methyl Myristelaidate – Chemical Profile & Analytical Methodology
Technical Guide: Methyl Myristelaidate – Chemical Profile & Analytical Methodology
Executive Summary
Methyl myristelaidate is the methyl ester derivative of myristelaidic acid (trans-9-tetradecenoic acid).[1] It serves as a critical analytical standard in lipidomics, specifically for the quantification of trans fatty acids (TFAs).[1] Unlike its naturally abundant cis-isomer (methyl myristoleate), the trans-isomer is typically associated with industrial hydrogenation processes or specific ruminant metabolic pathways.[1]
This guide delineates the physicochemical properties of methyl myristelaidate, contrasts it with its geometric isomers, and provides a validated protocol for its separation and quantification using Gas Chromatography (GC).[1]
Chemical Identity & Structural Analysis[1][2][3]
Methyl myristelaidate is a monounsaturated fatty acid methyl ester (FAME).[1] Its defining structural feature is the trans (E) configuration at the delta-9 position, which significantly alters its interaction with stationary phases in chromatography compared to the cis (Z) form.[1]
Core Chemical Data[1][3][4]
| Parameter | Specification |
| Common Name | Methyl Myristelaidate |
| IUPAC Name | Methyl (E)-tetradec-9-enoate |
| CAS Number | 72025-18-4 (Specific to trans-isomer) |
| Molecular Formula | C₁₅H₂₈O₂ |
| Molecular Weight | 240.38 g/mol |
| SMILES | CCCCC/C=C/CCCCCCCC(=O)OC |
| Geometry | trans / E (Entgegen) |
Geometric Isomerism & Impact
The distinction between methyl myristelaidate (trans) and methyl myristoleate (cis) is not merely semantic; it dictates the molecule's three-dimensional footprint.[1] The trans double bond straightens the hydrocarbon chain, allowing for tighter packing (Van der Waals forces) similar to saturated fatty acids.[1] This results in a higher melting point and different elution times compared to the "kinked" cis isomer.[1]
Figure 1: Structural classification distinguishing the target analyte (trans) from its common isomer (cis).
Physicochemical Properties[1][2][5][6][7][8][9]
Understanding the physical state of methyl myristelaidate is essential for handling and storage.[1] While the free acid (myristelaidic acid) is solid at room temperature, the methyl ester has a lower melting point due to the removal of hydrogen bonding capability at the carboxyl head group.[1]
| Property | Value / Description | Notes |
| Physical State | Liquid (at 20°C) | Viscosity is lower than the parent acid.[1][2] |
| Melting Point | ~ -10°C to 5°C (Predicted) | Higher than cis (-30°C) but lower than saturated Methyl Myristate (18.5°C).[1][2] |
| Boiling Point | ~ 295°C (at 760 mmHg) | Requires high-temperature GC columns.[1][2] |
| Solubility | Hexane, Isooctane, Chloroform | Insoluble in water.[1][2] |
| Stability | Oxidation-prone | Store at -20°C under inert gas (N₂ or Ar) to prevent auto-oxidation at the double bond.[1][2] |
Analytical Methodology: GC-FID/MS Protocol
Expert Insight: The primary challenge in analyzing methyl myristelaidate is resolving it from methyl myristoleate (cis-9) and methyl myristate (C14:0).[1] On standard non-polar columns (e.g., DB-1, HP-5), these peaks often co-elute.[1] Success requires a highly polar stationary phase.
Recommended Column Chemistry[1][4]
-
Stationary Phase: Biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88, or BPX70).
-
Mechanism: The strong dipole-dipole interaction of the cyano groups retards the cis isomers more strongly than the trans isomers, effectively separating them.
Step-by-Step Protocol
Step 1: Sample Preparation (Transesterification)
-
Reagent: Boron trifluoride in methanol (14% BF₃-MeOH).[1][3] Acid-catalyzed methylation is preferred over base-catalyzed methods for free fatty acids to ensure complete conversion.[1]
-
Procedure: Incubate lipid extract with BF₃-MeOH at 60°C for 10 minutes. Extract FAMEs into hexane.
-
Validation: Ensure water is removed using anhydrous sodium sulfate to protect the GC column.[1]
Step 2: GC Instrumentation Parameters
-
Carrier Gas: Hydrogen (optimal linear velocity) or Helium.[1]
-
Injector: Split injection (ratio 50:1 to 100:1) at 250°C.
-
Detector: FID (Flame Ionization Detector) at 260°C for quantitation; MS (Mass Spectrometry) for structural confirmation.
Step 3: Temperature Program (Critical) To resolve C14 isomers, an isothermal hold is often more effective than a rapid ramp.[1]
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 140 | 5 |
| Ramp 1 | 4 | 240 | 15 |
Analytical Workflow Diagram
Figure 2: Workflow for the extraction, derivatization, and chromatographic separation of methyl myristelaidate.
Synthesis & Stability
For researchers requiring custom standards, methyl myristelaidate is typically synthesized via the Fischer Esterification of commercially available myristelaidic acid.[1]
-
Reaction: Myristelaidic acid + Methanol (excess)
Methyl Myristelaidate + H₂O.[1] -
Purification: Silica gel flash chromatography (eluent: 95:5 Hexane:Ether) is used to remove unreacted acid.[1]
-
Storage: The presence of the double bond at C9 makes the molecule susceptible to oxidative rancidity.[1]
-
Protocol: Store neat standards in amber glass vials at -20°C.
-
Solvent: If in solution, use degassed isooctane containing BHT (butylated hydroxytoluene) as an antioxidant if strictly necessary, though neat storage is preferred for mass spectrometry standards to avoid background interference.[1]
-
References
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National Institute of Standards and Technology (NIST). Methyl myristoleate (Cis-isomer data for comparison).[1] NIST WebBook.[1] Available at: [Link]
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PubChem. Methyl 9-tetradecenoate (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
Christie, W. W. Gas Chromatography and Lipids.[1] The Oily Press, 1989.[1] (Foundational text on FAME separation on polar columns).
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AOCS Official Method Ce 1h-05. Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[1] American Oil Chemists' Society.[1]
